

N-carbamoyl-beta-alanine as a precursor for neurotransmitter synthesis.

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Compound of Interest		
Compound Name:	N-carbamoyl-beta-alanine	
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An In-Depth Technical Guide to N-carbamoyl- β -alanine as a Precursor for Neurotransmitter Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

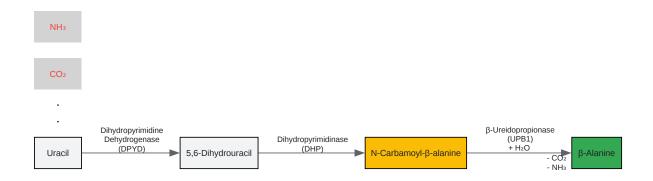
N-carbamoyl- β -alanine is a key intermediate in the reductive catabolism of pyrimidine bases. Its primary significance in neurobiology stems from its role as the direct and sole precursor to β -alanine, a molecule with increasingly recognized functions as a neurotransmitter and neuromodulator. While not a direct precursor to GABA, N-carbamoyl- β -alanine influences GABAergic systems through the actions of its metabolic product, β -alanine. This document provides a comprehensive technical overview of the metabolic conversion of N-carbamoyl- β -alanine, its subsequent role in neurotransmitter systems, quantitative data on relevant enzymatic processes, and detailed experimental protocols for its study.

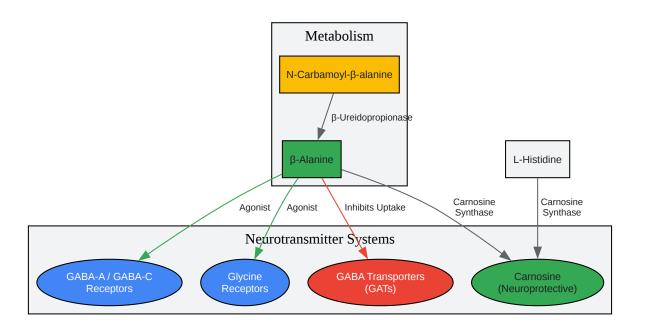
Metabolic Pathway: From Pyrimidine Catabolism to β-Alanine

N-carbamoyl- β -alanine is the product of the hydrolytic ring-opening of dihydrouracil, a step in the degradation pathway of the pyrimidine base uracil.[1] The terminal and irreversible step in this pathway is the conversion of N-carbamoyl- β -alanine into β -alanine, carbon dioxide (CO₂), and ammonia (NH₃).[2][3]

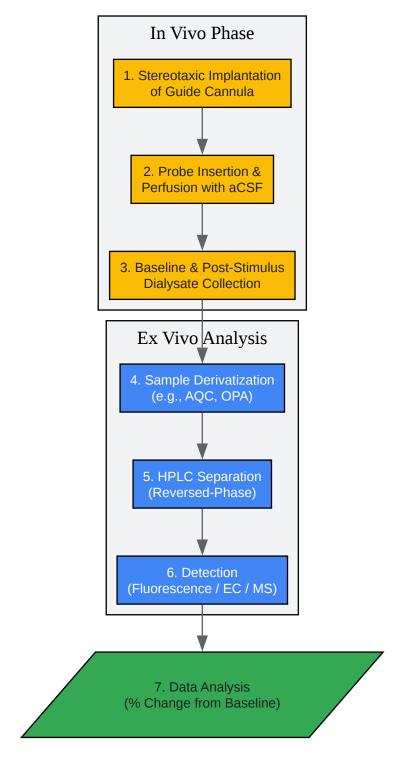


This reaction is catalyzed by the enzyme β -ureidopropionase (β UP), also known as N-carbamoyl- β -alanine amidohydrolase (EC 3.5.1.6).[1][4] In mammals, this degradation pathway is a primary endogenous source of β -alanine.[3][5] The enzyme is found in highest concentrations in the liver, with detectable activity in the kidney, but it is not typically detected in the brain, lung, or muscle tissue.[6] This indicates that β -alanine synthesized in the liver is transported to other tissues, including the central nervous system.









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